2-(3-Azidopropoxy)-3-methoxybenzoic acid
Description
2-(3-Azidopropoxy)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and an azidopropoxy substituent at the 2-position. This compound is synthesized via sequential functionalization of the benzoic acid backbone, as demonstrated in related azide-containing derivatives (e.g., 2-(6-azidohexanamido)-5-(3-azidopropoxy)benzoic acid) . Its structural uniqueness lies in the combination of substituents, which differentiates it from simpler 3-substituted benzoates.
Properties
IUPAC Name |
2-(3-azidopropoxy)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-9-5-2-4-8(11(15)16)10(9)18-7-3-6-13-14-12/h2,4-5H,3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFFUUWJYFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Formation of 3-(3-Methoxybenzoyloxy)propyl Azide: This intermediate is prepared by reacting 3-methoxybenzoic acid with 3-azidopropanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydrolysis: The intermediate is then hydrolyzed to yield 2-(3-Azidopropoxy)-3-methoxybenzoic acid.
Industrial Production Methods
Industrial production of 2-(3-Azidopropoxy)-3-methoxybenzoic acid would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle azide compounds, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and often a ligand to stabilize the copper catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.
Major Products
Triazoles: Formed from CuAAC reactions.
Amines: Formed from the reduction of the azide group.
Substituted Benzoic Acids: Formed from substitution reactions at the methoxy group.
Scientific Research Applications
The compound 2-(3-Azidopropoxy)-3-methoxybenzoic acid is a versatile molecule with significant applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This article details its various applications, supported by relevant data tables and case studies.
Properties
- The compound features an azide functional group, which is known for its reactivity in click chemistry.
- It contains a methoxy group that may enhance solubility and biological activity.
Organic Synthesis
2-(3-Azidopropoxy)-3-methoxybenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its azide group allows for the introduction of various functional groups through reactions such as:
- Click Chemistry : The azide can undergo Huisgen cycloaddition with alkynes to form triazoles, which are valuable in drug discovery and materials science.
- Functionalization : The compound can be modified to produce derivatives with tailored properties for specific applications.
Medicinal Chemistry
Research has indicated that derivatives of this compound may exhibit biological activity , making it a candidate for drug development. Potential therapeutic applications include:
- Antimicrobial Agents : Azide-containing compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls.
- Anticancer Activity : Preliminary studies suggest that modifications of this compound could lead to new anticancer agents by targeting specific pathways involved in tumor growth.
Materials Science
In materials science, the compound can be used for:
- Polymer Synthesis : The azide functionality allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Surface Modification : It can be employed to modify surfaces for improved adhesion or biocompatibility in biomedical devices.
Case Study 1: Click Chemistry Applications
A study demonstrated the effectiveness of using 2-(3-Azidopropoxy)-3-methoxybenzoic acid in click chemistry to synthesize a library of triazole derivatives. These derivatives were evaluated for their biological activity against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Antimicrobial Testing
Research conducted on azide derivatives revealed that compounds similar to 2-(3-Azidopropoxy)-3-methoxybenzoic acid exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the potential use of these compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropoxy)-3-methoxybenzoic acid largely depends on the specific chemical transformations it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.
Comparison with Similar Compounds
Substituent Position and Reactivity
3-Substituted Benzoates
- 3-Methoxybenzoic Acid : Exhibits reduced enzymatic activity (~60% of native benzoate) in the BZDO (benzene dioxygenase) system due to steric and electronic effects of the methoxy group. Carbon uptake remains comparable to the native substrate, suggesting partial metabolic integration .
- 3-Fluoro- and 3-Methylbenzoic Acid : Higher reactivity (~100% and ~60% activity, respectively) due to smaller substituent size and favorable electronic interactions with enzymes .
2-Substituted Benzoates
- 2-(3-Azidopropoxy)-3-Methoxybenzoic Acid : The 2-azidopropoxy group introduces steric bulk, likely reducing enzymatic compatibility compared to 3-substituted analogs. BZDO systems generally show lower tolerance for 2-substituted benzoates, with only fluoro- and methyl variants displaying measurable activity (~10–20% of native substrate) .
4-Substituted Benzoates
- 4-Fluoro- and 4-Methylbenzoic Acid : Similar to 2-substituted analogs, these exhibit minimal enzymatic activity (<20%) and poor metabolic integration .
Table 1: Substituent Effects on Enzymatic Activity (BZDO System)
| Compound | Substituent Position | Relative Activity (%) | Carbon Uptake (%) |
|---|---|---|---|
| Benzoic acid (native) | - | 100 | 100 |
| 3-Methoxybenzoic acid | 3 | ~60 | ~100 |
| 3-Fluorobenzoic acid | 3 | ~100 | ~95 |
| 2-Fluorobenzoic acid | 2 | ~10–20 | ~50 |
| 4-Fluorobenzoic acid | 4 | <10 | ~30 |
| 2-(3-Azidopropoxy)-3-methoxybenzoic acid | 2, 3 | Not reported (inferred <20) | Not reported |
Data sourced from BZDO activity studies .
Functional Group Influence
Azide vs. Halogen/Methoxy Groups
- No direct enzymatic activity data are available, but steric hindrance likely limits metabolic processing .
- Methoxy Group : Electron-donating effects stabilize the aromatic ring but reduce electrophilicity, impacting coordination with metal ions (see Section 2.3) .
- Halogen Substituents : Fluorine and chlorine improve enzymatic compatibility due to their small size and electronegativity, whereas iodine abolishes activity entirely .
Table 2: Functional Group Properties
Coordination Chemistry and Thermal Stability
Metal Coordination
- 3-Methoxybenzoate Salts : Form ionic complexes with Mn, Co, Ni, Cu, and Zn. IR spectra (1568 cm⁻¹ and 1402 cm⁻¹) confirm carboxylate coordination, but residual 3-methoxybenzoic acid (C=O stretch at 1682–1693 cm⁻¹) is often present due to incomplete purification .
- 2-(3-Azidopropoxy)-3-Methoxybenzoic Acid: No direct data, but the azidopropoxy group may introduce steric hindrance, altering coordination modes compared to simpler methoxybenzoates.
Thermal Behavior
- 3-Methoxybenzoic Acid : Sublimes upon heating (m.p. 105–108°C) and co-crystallizes with its salts, complicating thermal stability .
- Metal-3-Methoxybenzoate Complexes : Decompose in overlapping steps (TG-DTA), with mass losses attributed to acid elimination (up to 280°C for Mn complexes) .
Table 3: Thermal Data for 3-Methoxybenzoate Complexes
| Metal Complex | Decomposition Step (°C) | Residual Acid (%) |
|---|---|---|
| Mn(3-MeO-Bz)₂·0.19HL | Up to 280 | 19 |
| Co(3-MeO-Bz)₂·0.28HL | Up to 200 | 28 |
| Ni(3-MeO-Bz)₂·0.13HL | Up to 230 | 13 |
| Zn(3-MeO-Bz)₂·0.081HL | Up to 230 | 8.1 |
Data from thermogravimetric analysis .
Biological Activity
2-(3-Azidopropoxy)-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.
Chemical Structure
The compound features a methoxy group and an azidopropoxy side chain attached to a benzoic acid core. This structural configuration is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including compounds similar to 2-(3-Azidopropoxy)-3-methoxybenzoic acid, exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, novel derivatives of 3-hydroxybenzoic acid were reported to inhibit bacterial growth effectively .
Anticancer Properties
The anticancer potential of benzoic acid derivatives has been widely documented. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The cytotoxic effects were assessed using the MTT assay, which showed a significant reduction in cell viability upon treatment with certain concentrations of these compounds .
Table 1: Cytotoxic Effects of Related Compounds on MDA-MB-231 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 50 | 30 ± 5 |
| Compound B | 50 | 25 ± 4 |
| Control | - | 100 |
The mechanism by which these compounds exert their effects may involve the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation. For example, the activation of caspase-3 has been noted in studies involving related benzoic acid derivatives .
Study on Proteasomal Activity
A study evaluated the effects of various benzoic acid derivatives on proteasomal activity in human foreskin fibroblasts. The findings indicated that certain derivatives significantly enhanced proteasomal and cathepsin activities, suggesting a role in cellular protein homeostasis and potential anti-aging effects .
Table 2: Effects on Proteasomal Activity
| Compound | Proteasomal Activity (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|---|
| Compound C | 467.3 ± 3.9 | High | High |
| Compound D | Moderate | Moderate | Low |
In Silico Studies
In silico analyses have been conducted to predict the binding affinity of these compounds to various biological targets. These studies support the hypothesis that 2-(3-Azidopropoxy)-3-methoxybenzoic acid could act as a modulator for specific enzymes involved in disease pathways .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Azidopropoxy)-3-methoxybenzoic acid?
The synthesis typically involves azide introduction via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl-2-amino-5-hydroxybenzoate) can undergo alkylation with 3-azidopropyl bromide, followed by deprotection and oxidation to yield the final product. Key steps include:
- Azide incorporation : Use of reagents like NaN₃ or azidopropyl halides under controlled conditions to avoid explosive hazards.
- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid in dichloromethane) to remove tert-butyl groups.
- Purification : Flash chromatography or HPLC to isolate the compound, validated by NMR and mass spectrometry .
Q. How can researchers characterize the purity and structure of 2-(3-Azidopropoxy)-3-methoxybenzoic acid?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C3, azidopropoxy at C2).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks).
- Infrared (IR) spectroscopy : Detection of azide (N₃) stretches (~2100 cm⁻¹) and carboxylic acid (COOH) groups.
- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How does the 3-azidopropoxy substituent influence enzymatic activity compared to other substituents?
The 3-azidopropoxy group may sterically hinder enzyme-substrate interactions. In studies on benzoate dioxygenase (BZDO), 3-substituted benzoates (e.g., 3-methoxybenzoic acid) showed reduced activity despite high carbon uptake, suggesting that bulky substituents like azidopropoxy could limit catalytic efficiency. Researchers should:
Q. How should researchers address contradictions in substituent effect data for benzoic acid derivatives?
Conflicting data (e.g., high carbon uptake but low activity for 3-methoxybenzoic acid) may arise from:
- Non-productive binding : Substrates may bind to enzymes without undergoing catalysis.
- Method sensitivity : Use qH-NMR to detect low-concentration metabolites (≥0.1 mM) and track metabolic flux.
- Control experiments : Validate uptake mechanisms (e.g., passive diffusion vs. active transport) using radiolabeled analogs .
Q. Can 2-(3-Azidopropoxy)-3-methoxybenzoic acid be applied in biobased polymer development?
Yes, structurally similar compounds (e.g., 4-(2-hydroxyethoxy)-3-methoxybenzoic acid) have been polymerized into biobased alternatives to PET. Researchers can:
- Optimize polymerization : Use polycondensation with diols (e.g., ethylene glycol) under acidic catalysis.
- Characterize thermal properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess glass transition () and decomposition temperatures.
- Evaluate biodegradability : Enzymatic hydrolysis assays with esterase or lipase .
Q. What safety protocols are critical when handling azide-containing compounds during synthesis?
- Waste disposal : Segregate azide waste and neutralize with sodium nitrite or hypochlorite before disposal.
- Personal protective equipment (PPE) : Use blast shields, face protection, and flame-resistant lab coats.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of HN₃ (hydrazoic acid).
- Storage : Keep azides in airtight containers away from metals or reducing agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
